molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1391631
CAS No.: 1217061-44-3
M. Wt: 255.07 g/mol
InChI Key: KTHVLTHUDCSHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery. Its structure incorporates both an imidazopyridine scaffold, a privileged structure in pharmacology, and a reactive bromo substituent, making it a valuable building block for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The acetic acid functional group provides a convenient handle for amide coupling or esterification, allowing for the rapid synthesis of diverse compound libraries. This compound is primarily utilized in the research and development of novel kinase inhibitors. It serves as a key precursor in the synthesis of potent and selective PIM kinase inhibitors, as demonstrated in scientific literature [https://www.freepatentsonline.com/2019011926.html]. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and are investigated as therapeutic targets in oncology, particularly in hematological malignancies and solid tumors. Researchers value this compound for its ability to facilitate the exploration of structure-activity relationships (SAR) and for the generation of lead compounds with potential anti-cancer activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHVLTHUDCSHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2][3][4] Its rigid, planar structure and unique electronic properties make it a versatile scaffold found in numerous marketed drugs, including hypnotic agents like zolpidem and anti-ulcer treatments such as zolimidine.[3] The functionalization of this core at various positions allows for the fine-tuning of pharmacological activity, making novel derivatives like this compound valuable targets for synthesis. The bromine atom at the C7 position serves as a key handle for further synthetic modifications via cross-coupling reactions, while the acetic acid moiety at C2 can modulate solubility and provide a vector for amide or ester formation.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the causality—that makes this a robust and self-validating process. For researchers in drug discovery, absolute certainty in molecular structure is non-negotiable, and the integrated analytical approach detailed herein is designed to deliver that certainty.

Elucidation Strategy: An Orthogonal Approach

The confirmation of a novel chemical entity's structure is not achieved by a single experiment but by the convergence of evidence from multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow begins with establishing the molecular formula and proceeds to map the intricate connectivity of every atom, culminating in the definitive three-dimensional arrangement.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Confirmation Synthesis Proposed Synthesis: Condensation of 4-Bromo-2-aminopyridine with Ethyl Bromopyruvate Purification Purification (Crystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Establishes Molecular Formula Purification->MS NMR NMR Spectroscopy (1D & 2D) Maps Atomic Connectivity MS->NMR Provides Formula for NMR analysis XRay Single-Crystal X-ray Crystallography Provides 3D Structure NMR->XRay Resolves Ambiguities Final Structure Elucidated XRay->Final G H3 H3 C2 C2 H3->C2 C8a C8a H3->C8a H5 H5 H6 H6 H8 H8 C7 C7 H8->C7 CH2 CH2 CH2->C2 C3 C3 CH2->C3 CO C=O CH2->CO

Sources

NMR characterization of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Characterization of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach for the complete Nuclear Magnetic Resonance (NMR) characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Addressed to researchers, scientists, and professionals in pharmaceutical development, this document moves beyond a simple recitation of data. It establishes a logical, self-validating workflow that integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We delve into the causality behind experimental choices, from sample preparation to pulse sequence selection, ensuring a robust and unambiguous structural elucidation. The protocols and interpretation strategies detailed herein are designed to serve as a definitive guide for the structural verification and characterization of this and structurally related imidazo[1,2-a]pyridine scaffolds.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in modern drug discovery, exhibiting a wide range of biological activities.[1][2] Its rigid, planar structure and synthetic tractability make it an attractive scaffold for developing novel therapeutic agents.[2][4] this compound is a key intermediate and building block, where precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such small organic molecules in solution.[5][6] This guide presents a systematic methodology to harness the full potential of modern NMR techniques for this purpose.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear and consistent atom numbering system. The accepted IUPAC numbering for the imidazo[1,2-a]pyridine ring system is applied here. This numbering is essential for the accurate assignment of NMR signals discussed in subsequent sections.

Figure 1: Structure and IUPAC numbering of this compound.

Experimental Design: A Rationale-Driven Approach

The quality and reliability of NMR data are directly dependent on meticulous experimental design. Each choice, from solvent to the specific pulse sequences employed, is made to maximize the information obtained and ensure the integrity of the final structural assignment.

Sample Preparation: The Foundation of Quality Data

A robust protocol begins with proper sample preparation. The choices made here directly impact spectral quality and which signals are observable.

Protocol: Sample Preparation

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection & Justification: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for several key reasons. Firstly, its high polarity ensures the solubility of the polar carboxylic acid. Secondly, and critically, it is an aprotic solvent that allows for the observation of the exchangeable carboxylic acid proton (-COOH) and any potential N-H protons, which would be lost to deuterium exchange in solvents like D₂O or CD₃OD. The residual solvent peak of DMSO-d₆ at ~2.50 ppm and its water peak at ~3.33 ppm are well-defined and typically do not obscure signals from the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

    • Trustworthiness: Referencing all chemical shifts to a single, universally accepted standard is crucial for data consistency and comparability across different instruments and labs.[7][8]

  • Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution. Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Workflow

The acquisition strategy follows a logical progression from broad-spectrum 1D experiments to highly specific 2D correlation experiments. This workflow ensures that each subsequent experiment is built upon the knowledge gained from the previous one.

Figure 2: Logical workflow for the comprehensive NMR characterization of the target molecule.

Spectral Interpretation: From Raw Data to Unambiguous Structure

This section details the systematic analysis of each NMR spectrum. For illustrative purposes, we will use chemically plausible, predicted chemical shifts. The core value lies in the process of using correlation data to make and verify assignments.

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environment. Key information derived includes the number of distinct proton signals, their integration (relative number of protons), chemical shift (electronic environment), and multiplicity (neighboring protons).

  • Expected Signals:

    • Aromatic Region (δ 7.0-9.0 ppm): Four distinct signals are expected for H-3, H-5, H-6, and H-8. The electron-withdrawing nature of the fused imidazole ring and the bromine atom will shift these protons downfield.[9]

    • Aliphatic Region (δ 3.5-4.5 ppm): A singlet corresponding to the two methylene protons (CH₂) of the acetic acid side chain.

    • Carboxylic Acid Proton (δ > 10 ppm): A broad singlet for the -COOH proton, which is highly deshielded and often exchanges with residual water. Its observation is a key advantage of using DMSO-d₆.[10]

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Expected Signals:

    • Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon is typically found in this downfield region.

    • Aromatic Carbons (δ 100-150 ppm): Nine signals are expected for the carbons of the imidazo[1,2-a]pyridine ring system. The carbon directly attached to bromine (C-7) will be significantly shielded compared to its non-brominated analog. Quaternary carbons (C-2, C-7, C-8a) will often have lower intensities.

    • Aliphatic Carbon (δ ~40-50 ppm): One signal for the methylene carbon (CH₂).

2D NMR: Connecting the Dots

2D NMR experiments are essential for assembling the molecular structure by establishing through-bond connectivities.[11][12]

A. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Spin Systems

The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.

  • Rationale: For this compound, COSY is crucial for tracing the connectivity within the pyridine ring. We expect to see a cross-peak between H-5 and H-6, and another between H-6 and H-8 (a weaker, four-bond meta-coupling might also be visible between H-6 and H-8). H-3 and the CH₂ protons will appear as singlets in the ¹H spectrum and will not show COSY correlations to other protons. This experiment validates the proton assignments on the six-membered ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling).[13][14]

  • Rationale: This is the primary experiment for assigning the protonated carbons. Each ¹H signal (except the -COOH proton) will show a cross-peak to its corresponding ¹³C signal. For example, the singlet at ~4.0 ppm will correlate to the aliphatic carbon signal at ~45 ppm, unambiguously assigning the CH₂ group. Similarly, the aromatic proton signals will be definitively linked to their respective carbons (H-3 to C-3, H-5 to C-5, etc.). This provides a self-validating system: the number of HSQC cross-peaks must match the number of protonated carbons.

C. HMBC (Heteronuclear Multiple Bond Correlation): Building the Molecular Skeleton

The HMBC experiment is arguably the most critical for elucidating the complete structure, as it reveals correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2, 3, 4).[12][15]

  • Rationale & Key Correlations:

    • Connecting the Side Chain: The methylene protons (CH₂) are the key. They will show a correlation to the carboxylic acid carbon (~170 ppm, a ³JCH coupling) and, most importantly, to C-2 and C-3 of the imidazole ring (~145 ppm and ~110 ppm, respectively; ²JCH and ³JCH couplings). This correlation irrefutably anchors the acetic acid moiety to the C-2 position.

    • Assigning Quaternary Carbons: The HMBC is the only way to assign non-protonated carbons. For instance, H-3 will show correlations to C-2, C-8a, and C-3. H-5 will show correlations to C-7 and C-8a. These cross-peaks allow for the complete assignment of all carbons in the heterocyclic core.

    • Confirming the Bromine Position: The proton H-8 will show a correlation to C-7, while H-6 will also show a correlation to C-7. The distinct chemical shift of C-7 (due to the attached bromine) and these HMBC correlations confirm the substituent's location at position 7.

Data Consolidation and Verification

The final step is to consolidate all data into a single, coherent assignment table. The power of this workflow lies in its self-validating nature, where the assignments from each experiment must be mutually consistent.

Table 1: Consolidated NMR Assignments for this compound in DMSO-d₆ (Note: Chemical shifts (δ) are representative and should be determined experimentally.)

Atom No.Predicted ¹H δ (ppm), Mult. (J in Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H)
1 ---
2 -~145.0 (qC)CH₂, H-3
3 ~7.8 (s, 1H)~110.0 (CH)C-2, C-8a, CH₂
4 ---
5 ~8.2 (d, J=7.2, 1H)~125.0 (CH)C-7, C-8a
6 ~7.1 (dd, J=7.2, 1.8, 1H)~118.0 (CH)C-8, C-5
7 -~115.0 (qC)H-5, H-6, H-8
8 ~7.9 (d, J=1.8, 1H)~128.0 (CH)C-6, C-7, C-8a
8a -~140.0 (qC)H-3, H-5, H-8
CH₂ ~4.0 (s, 2H)~45.0 (CH₂)C-2, C-3, COOH
COOH ~12.5 (br s, 1H)~171.0 (qC)CH₂

Conclusion

The structural characterization of this compound can be achieved with high confidence through the systematic application of a suite of NMR experiments. By following a logical workflow from meticulous sample preparation to the integrated analysis of 1D and 2D NMR data, researchers can ensure an unambiguous and verifiable assignment of the entire molecular structure. The causality-driven approach outlined in this guide, particularly the strategic use of HSQC and HMBC experiments, provides a robust framework for the characterization of novel imidazo[1,2-a]pyridine derivatives, thereby supporting the advancement of drug discovery and development programs.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • NMR Reference Standards - Sigma-Aldrich.
  • NMR Guidelines for ACS Journals.
  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal.
  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQU
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • 2D NMR Experiments - HETCOR - Nanalysis.
  • NMR - Interpret
  • 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid - MySkinRecipes.
  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature...
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Bromo-Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of a bromine atom to this scaffold significantly modulates its physicochemical properties, often enhancing therapeutic efficacy and metabolic stability. Consequently, the precise structural characterization of bromo-imidazo[1,2-a]pyridine derivatives is a critical step in the drug discovery and development pipeline.[2] Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, providing detailed information on molecular weight, elemental composition, and structural features with high sensitivity and speed. This guide offers an in-depth exploration of the mass spectrometric analysis of these compounds, focusing on the principles behind methodological choices, interpretation of fragmentation patterns, and practical, field-tested protocols. We will delve into the nuances of electrospray ionization (ESI), the power of high-resolution mass spectrometry (HRMS), and the detailed structural insights gained from tandem mass spectrometry (MS/MS).

Introduction: The Significance of Bromo-Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of N-fused heterocyclic compounds that have garnered significant attention in pharmaceutical research.[3] Their versatile biological activities are well-documented, with derivatives exhibiting properties ranging from anticancer to anti-inflammatory and antiviral.[3][4] The incorporation of a bromine atom can influence a molecule's lipophilicity, metabolic fate, and binding affinity to biological targets. This makes bromo-imidazo[1,2-a]pyridines a particularly interesting class of compounds for drug development.[5]

Mass spectrometry is an indispensable tool for the unambiguous identification and characterization of these novel chemical entities.[6] It plays a pivotal role throughout the drug development process, from initial hit identification and lead optimization to metabolism studies.[2] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize mass spectrometry for the analysis of bromo-imidazo[1,2-a]pyridine derivatives.

Foundational Principles: Ionization and Mass Analysis

The journey of a molecule through a mass spectrometer begins with ionization. For bromo-imidazo[1,2-a]pyridine derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the most common and effective technique.

The "Why" of Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule, thereby keeping it intact.[7] This is crucial for accurately determining the molecular weight of the parent compound. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring are readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS), forming a positively charged ion, [M+H]⁺, that can be detected by the mass spectrometer.

It is also common to observe adduct ions, where the molecule associates with other available cations.[8] The most prevalent of these are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[9] Recognizing these adducts is key to correctly identifying the molecular ion peak.

Adduct Ion Nominal Mass Difference from [M] Exact Mass Difference
[M+H]⁺+1+1.0078
[M+NH₄]⁺+18+18.0344
[M+Na]⁺+23+22.9898
[M+K]⁺+39+38.9637

A summary of common adducts observed in positive ion ESI.[8][10]

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements.[11] This capability is critical for determining the elemental composition of a molecule.[12] For halogenated compounds like bromo-imidazo[1,2-a]pyridines, the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, further aiding in confident identification.[13]

HRMS is particularly valuable in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[14] This level of certainty is essential in drug discovery, where subtle structural differences can have profound effects on biological activity.

Deciphering the Code: Fragmentation Analysis with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation products.[12] In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

General Fragmentation Pathways of Imidazo[1,2-a]pyridines

The fragmentation of the imidazo[1,2-a]pyridine core often involves characteristic losses that can be used for structural confirmation.[15] Common fragmentation pathways include:

  • Cleavage of the imidazole ring: This can lead to the loss of small neutral molecules like HCN or C₂H₂N.

  • Fission of the pyridine ring: This can result in the expulsion of molecules such as pyridine or substituted pyridines.

  • Loss of substituents: Side chains on the imidazo[1,2-a]pyridine core will fragment according to their chemical nature.

The Influence of the Bromo-Substituent

The presence of a bromine atom introduces specific fragmentation pathways. A key fragmentation event for bromo-imidazo[1,2-a]pyridines is the homolytic cleavage of the C-Br bond , resulting in the loss of a bromine radical (•Br).[15][16] This is often a prominent peak in the MS/MS spectrum and serves as a diagnostic marker for these compounds.

The relative stability of the resulting radical cation will influence the propensity of this fragmentation to occur.[17] Other fragmentation pathways may compete, such as the loss of HBr. The specific fragmentation pattern will be influenced by the position of the bromine atom and the presence of other substituents on the ring system.[18]

Caption: Generalized MS/MS fragmentation of bromo-imidazo[1,2-a]pyridines.

Practical Application: Experimental Protocols

The following protocols provide a starting point for the LC-MS analysis of bromo-imidazo[1,2-a]pyridine derivatives. Optimization may be required based on the specific properties of the analyte and the instrumentation used.

Sample Preparation

Objective: To prepare a solution of the bromo-imidazo[1,2-a]pyridine derivative suitable for LC-MS analysis.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

LC-MS/MS Method

Objective: To separate the analyte from impurities and obtain high-quality mass spectra.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: Select the [M+H]⁺ ion for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Caption: A typical workflow for LC-MS/MS analysis.

Data Interpretation: A Case Study

Let's consider a hypothetical bromo-imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₄H₁₀BrN₃O.

Expected Monoisotopic Mass: 315.0007 Da

HRMS Analysis:

  • The full scan MS spectrum would show a prominent isotopic cluster centered around m/z 316.0080 ([M+H]⁺).

  • The characteristic 1:1 ratio of the peaks at m/z 316.0080 and 318.0060 would confirm the presence of one bromine atom.

  • The accurate mass measurement would allow for the confident assignment of the elemental composition as C₁₄H₁₁BrN₃O⁺.[19]

MS/MS Analysis of m/z 316.0080:

  • A significant fragment ion at m/z 237.0817 would correspond to the loss of a bromine radical ([M+H - Br]⁺).

  • Another fragment at m/z 235.0660 could indicate the loss of HBr.

  • Other fragments would arise from the cleavage of the imidazo[1,2-a]pyridine core and any substituents.

By carefully analyzing the accurate mass of the precursor and fragment ions, and by applying knowledge of common fragmentation pathways, a detailed structural elucidation can be achieved.

Conclusion: The Indispensable Role of Mass Spectrometry

Mass spectrometry is a cornerstone of modern drug discovery and development.[7] For the analysis of bromo-imidazo[1,2-a]pyridine derivatives, its ability to provide rapid and accurate information on molecular weight, elemental composition, and structure is unparalleled. By understanding the principles of ionization, the power of high-resolution analysis, and the intricacies of fragmentation, researchers can confidently characterize these important pharmaceutical compounds. The protocols and insights provided in this guide serve as a robust foundation for the successful application of mass spectrometry in this exciting area of medicinal chemistry.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

  • Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]

  • Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives. PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. News-Medical.net. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • What are common adducts in ESI mass spectrometry?. Waters. Available at: [Link]

  • Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

  • 2-Bromoimidazo[1,2-a]pyridine. PubChem. Available at: [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in Cooked Meats. ACS Publications. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • High-resolution mass spectrometers. PubMed. Available at: [Link]

  • Advances in high‐throughput mass spectrometry in drug discovery. PubMed Central. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. Available at: [Link]

  • Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. SciSpace. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. PubMed. Available at: [Link]

  • MS Adduct Calculator. Fiehn Lab. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • ESI Common Background Ions: Repeating Units. UWPR. Available at: [Link]

  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. ACS Publications. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. Available at: [Link]

  • Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

Sources

Discovery of novel imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives

Foreword: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents. This scaffold is not a recent novelty; it is the backbone of widely prescribed medications such as the anxiolytics and hypnotics zolpidem, alpidem, and saripidem.[1][3] However, the past decade has seen an exponential growth in research, unveiling the scaffold's potential far beyond its initial applications.[3] Modern drug discovery efforts have successfully leveraged this core to produce potent inhibitors for a range of challenging biological targets, leading to new frontiers in the treatment of cancer, tuberculosis, and neurodegenerative diseases.[1][4]

This guide, intended for researchers and drug development professionals, eschews a simple recitation of facts. Instead, it offers a Senior Application Scientist's perspective on the discovery process. We will delve into the causality behind synthetic strategies, the logic of structure-activity relationship (SAR) studies, and the self-validating nature of robust experimental protocols. Our journey will cover the strategic synthesis, biological evaluation, and optimization of this remarkable class of compounds.

Strategic Synthesis: Building the Core and Its Diversity

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a primary driver of its success.[1] The most prevalent and direct approach involves the cyclocondensation of substituted 2-aminopyridines with various synthons. This foundational strategy allows for the introduction of diversity at key positions, which is critical for tuning biological activity.

Foundational Synthetic Strategies

The classical approach typically involves the reaction of a 2-aminopyridine with a molecule containing a two-carbon unit that can react with both the endocyclic and exocyclic nitrogen atoms.

  • Reaction with α-Halocarbonyls: This is one of the most traditional and reliable methods. The pyridine nitrogen of 2-aminopyridine performs a nucleophilic substitution on an α-haloketone, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.[5] A significant advantage of this method is its simplicity and the commercial availability of a wide range of starting materials. Recent innovations have demonstrated that this reaction can often be performed under solvent-free and catalyst-free conditions, enhancing its environmental friendliness.[5]

  • Multicomponent Reactions (MCRs): For generating molecular complexity in a single step, MCRs are exceptionally powerful. The Groebke–Blackburn–Bienaymé reaction, for example, combines a 2-aminopyridine, an aldehyde, and an isocyanide to yield 3-amino-imidazo[1,2-a]pyridines.[6] This approach is highly valued for its atom economy and its ability to rapidly generate libraries of diverse compounds for high-throughput screening.

Modern and Green Synthetic Innovations

In line with the principles of sustainable chemistry, recent efforts have focused on developing more eco-friendly synthetic protocols.[1][6] These methods aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

  • Metal-Free Catalysis: While many cross-coupling reactions for functionalizing the scaffold rely on transition metals, there is a growing trend towards metal-free approaches, which avoid concerns about toxic metal contamination in the final active pharmaceutical ingredient (API).[6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of side products.[5]

  • Visible-Light Photoredox Catalysis: This cutting-edge technique allows for the C-H functionalization of the imidazo[1,2-a]pyridine core under exceptionally mild conditions, enabling the introduction of complex fragments that are difficult to install using traditional methods.[8]

The choice of synthetic route is a strategic decision. For initial library synthesis, an MCR might be chosen for its speed and diversity generation. For late-stage functionalization of a lead compound, a more precise and high-yielding method like a metal-catalyzed cross-coupling or a photoredox reaction would be more appropriate.

Synthetic_Routes 2-Aminopyridine 2-Aminopyridine Condensation Classic Cyclocondensation 2-Aminopyridine->Condensation MCR Groebke-Blackburn-Bienaymé (Multicomponent Reaction) 2-Aminopyridine->MCR Alpha-Haloketone Alpha-Haloketone Alpha-Haloketone->Condensation Aldehyde_Isocyanide Aldehyde + Isocyanide Aldehyde_Isocyanide->MCR Product Substituted Imidazo[1,2-a]pyridine Condensation->Product Forms Core MCR->Product Forms Core + Adds C3 diversity Functionalization Late-Stage C-H Functionalization Product->Functionalization Further Modification

Caption: General synthetic routes to imidazo[1,2-a]pyridines.

Biological Applications and Structure-Activity Relationships (SAR)

The true value of the imidazo[1,2-a]pyridine scaffold lies in its broad spectrum of biological activities.[9] Extensive research has identified potent derivatives with anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[2] Understanding the SAR is paramount for transforming a weakly active "hit" compound into a potent and selective "lead" candidate.

Anticancer Activity: Targeting Kinase Pathways

A significant portion of research has focused on developing imidazo[1,2-a]pyridine derivatives as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10]

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4] Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] Mechanistic studies reveal that these compounds can downregulate the phosphorylation of key proteins like Akt and mTOR, effectively shutting down the pro-survival signal.[10]

  • Other Kinase Targets: Derivatives have also been developed as potent inhibitors of other crucial kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), which is involved in angiogenesis, and Nek2, which is overexpressed in gastric cancer.[12][13]

The SAR for anticancer activity is often intricate. For instance, in one study on Nek2 inhibitors, a compound with a specific cyclopropyl-methoxy-phenyl substitution pattern at the C2 position and a piperazine moiety at the C3 position demonstrated the highest potency, with an IC50 value of 38 nM.[13] This highlights the importance of precise substituent placement to achieve optimal interaction with the target's binding site.

PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Akt INHIBITS

Caption: Simplified PI3K/Akt/mTOR pathway and point of inhibition.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetCell LineIC50Citation
Compound 28e Nek2MGC-803 (Gastric)38 nM[13]
Compound 6 Akt/mTOR PathwayA375 (Melanoma)9.7 µM[10]
IP-5 Not SpecifiedHCC1937 (Breast)45 µM[11]
IP-6 Not SpecifiedHCC1937 (Breast)47.7 µM[11]
Antituberculosis Activity: A Renewed Hope

With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, there is an urgent need for new therapeutics.[14] Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-TB agents.[14]

Notably, a series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional potency, with minimum inhibitory concentrations (MIC) in the nanomolar range against replicating Mycobacterium tuberculosis.[15] SAR studies in this class revealed that bulky and more lipophilic biaryl ether moieties significantly enhance potency.[14] One lead compound showed excellent activity against MDR and XDR strains and also possessed a promising in vivo pharmacokinetic profile in mice, underscoring its potential for further development.[14]

From Hit to Candidate: The Role of Pharmacokinetics

Potency against a biological target is only one piece of the puzzle. A successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The journey of discovering a novel PDGFR inhibitor provides an excellent case study in optimizing pharmacokinetics.[12]

An initial lead compound (11 ) was potent but suffered from poor oral exposure due to high efflux by the P-glycoprotein (Pgp) transporter.[12] The high basicity (pKa = 9.3) of a piperidine amine in the molecule was hypothesized to be a contributing factor. The medicinal chemistry strategy was to attenuate this pKa to reduce Pgp recognition and improve passive permeability. This was achieved by incorporating electron-withdrawing fluorine atoms onto the piperidine ring. The resulting compound (28 ) had a lower pKa, reduced Pgp efflux, and significantly improved oral bioavailability.[12] This demonstrates a classic drug development principle: small, rational structural modifications can overcome critical pharmacokinetic barriers.

Table 2: Pharmacokinetic Profile of Key Imidazo[1,2-a]pyridine Derivatives

Compound SeriesKey FeatureBioavailability (Mouse, PO)Half-life (t1/2)Citation
Anti-TB Cmpd 4 Lipophilic biaryl ether31.1%13.2 h[14]
Anti-TB Cmpd 23 (R=4-Br)N-(2-phenoxyethyl)Not specified (Rat data)1.5 h (Rat)[14]
PDGFR Inhibitor 11 Piperidine aminePoorNot specified[12]
PDGFR Inhibitor 28 Fluoro-piperidine amineModerateNot specified[12]

Experimental Protocols: Ensuring Self-Validating Systems

The integrity of any discovery program rests on the robustness and reproducibility of its experimental methods. Below are detailed, field-proven protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

Protocol: General Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol is a representative procedure based on the classical condensation of a 2-aminopyridine with an α-bromoketone.

Objective: To synthesize 2-(4-bromophenyl)-3-methyl-imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromo-1-(4-bromophenyl)propan-1-one (1.05 eq)

  • Anhydrous Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10 mmol, 1.0 eq). Dissolve it in 40 mL of anhydrous ethanol.

  • Reagent Addition: To the stirring solution, add 2-bromo-1-(4-bromophenyl)propan-1-one (10.5 mmol, 1.05 eq) portion-wise at room temperature.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Workup - Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard method for assessing the effect of a novel compound on the viability and proliferation of cancer cells.[11]

Objective: To determine the IC50 value of a novel imidazo[1,2-a]pyridine derivative against the HCC1937 human breast cancer cell line.

Materials:

  • HCC1937 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO to make a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed HCC1937 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the 10 mM DMSO stock. The final concentrations might range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and low (<0.5%). Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Development Phase Library_Synthesis 1. Library Synthesis (e.g., MCR) HTS 2. High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID 3. Hit Identification HTS->Hit_ID Hit_to_Lead 4. Hit-to-Lead (SAR Studies, Potency) Hit_ID->Hit_to_Lead Lead_Op 5. Lead Optimization (ADME/PK, Selectivity) Hit_to_Lead->Lead_Op Iterative Design & Synthesis Lead_Op->Hit_to_Lead Candidate_Selection 6. Preclinical Candidate Selection Lead_Op->Candidate_Selection In_Vivo 7. In Vivo Efficacy & Toxicology Studies Candidate_Selection->In_Vivo Clinical_Trials 8. Clinical Trials In_Vivo->Clinical_Trials

Caption: A typical workflow for small molecule drug discovery.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic tractability allows for extensive exploration of chemical space, while its rigid framework provides a solid anchor for designing specific interactions with diverse biological targets. The successful development of derivatives targeting complex diseases like cancer and drug-resistant tuberculosis underscores its therapeutic potential.[4][14]

Future research will likely focus on several key areas: expanding the application of novel synthetic methods like photoredox catalysis for more precise functionalization, exploring new biological targets, and employing structure-based drug design and computational modeling to further refine the potency and selectivity of these remarkable compounds. The journey of the imidazo[1,2-a]pyridine scaffold is far from over; it remains a beacon of opportunity for the discovery of the next generation of medicines.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • (Year not available). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

  • (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • (Year not available). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • (Year not available). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. International Journal of Cancer Research. Available at: [Link]

  • (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • (Year not available). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • (Year not available). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]

  • (Year not available). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]

  • (Year not available). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]

  • (Year not available). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Thieme. Available at: [Link]

  • (Year not available). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Arkivoc. Available at: [Link]

  • (Year not available). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. Available at: [Link]

  • (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]

  • (Year not available). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]

  • (Year not available). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (Year not available). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Available at: [Link]

  • (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • (Year not available). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry. Available at: [Link]

  • (Year not available). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a specific derivative, (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to leverage computational tools effectively. We will journey through the entire preclinical computational pipeline, from initial target identification to the nuanced interpretation of molecular dynamics and ADMET predictions, thereby establishing a robust framework for accelerating the discovery of novel therapeutics.

Introduction: The Scientific Imperative for In Silico First Approaches

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and unforeseen toxicity (ADMET).[2] The adoption of in silico, or computational, modeling at the earliest stages of drug discovery presents a paradigm shift.[3][4] By simulating molecular interactions and predicting compound behavior within a virtual environment, we can de-risk development, prioritize promising candidates, and significantly reduce the reliance on costly and time-consuming experimental methods.[3][5]

The subject of this guide, this compound, belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest due to its wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8] Marketed drugs like Zolpidem and Alpidem are built upon this core structure, underscoring its therapeutic potential.[1][9][10] This guide will use this specific, yet representative, molecule to illustrate a powerful, validated, and reproducible in silico workflow.

Foundational Analysis: Ligand Preparation and Target Identification

Before any simulation can commence, a thorough understanding of both the small molecule (ligand) and its potential biological target is paramount.

Ligand Characterization

The first step is to accurately represent the ligand in a computationally readable format.

  • Chemical Structure: this compound has the molecular formula C₉H₇BrN₂O₂.[11] An accurate 2D representation is converted into a 3D structure using software like Open Babel or ChemDraw.

  • Energy Minimization: The initial 3D conformation is unlikely to be at its lowest energy state. A crucial, and often overlooked, step is to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the bond lengths, angles, and dihedrals to find a low-energy, stable conformation, which is essential for meaningful docking results.

Biological Target Identification: An Evidence-Based Approach

The efficacy of a drug is defined by its interaction with a biological target, typically a protein.[12] For novel compounds, the target may not be known.

  • Scaffold-Based Hypothesis: The imidazo[1,2-a]pyridine scaffold is known to interact with a variety of targets, including kinases, tubulin, and enzymes involved in neurodegenerative diseases.[9][10] This provides a strong rationale for initiating a target search within these protein families.

  • Reverse Docking/Pharmacophore Screening: A powerful in silico technique is to screen the ligand against a library of known protein binding sites (reverse docking). This can generate a ranked list of potential targets, providing testable hypotheses for further investigation.

For the purpose of this guide, we will proceed with a hypothetical, yet highly plausible, target: Cyclin-Dependent Kinase 2 (CDK2) , a well-established target in oncology, a field where imidazo[1,2-a]pyridine derivatives have shown promise.[6]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding energy score.[13][14] This allows for the rapid screening of virtual libraries and the prioritization of compounds for synthesis.[14]

Workflow for Structure-Based Docking

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., PDB ID: 1HCK for CDK2) CleanPDB 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB DefineSite 3. Define Binding Site (Grid box generation) CleanPDB->DefineSite Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) DefineSite->Dock PrepLigand 4. Prepare Ligand (3D structure, energy minimization) PrepLigand->Dock Analyze 6. Analyze Poses & Scores (Binding energy, RMSD) Dock->Analyze Visualize 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Analyze->Visualize

Caption: High-level workflow for a molecular docking experiment.

Detailed Protocol: Molecular Docking with AutoDock Vina
  • Target Preparation:

    • Download the crystal structure of CDK2 (e.g., from the Protein Data Bank - PDB).

    • Using a molecular modeling suite (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges (Gasteiger charges are standard). This step is critical as it ensures the correct electrostatic and steric environment for docking.

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Set the torsional degrees of freedom to allow the ligand to be flexible during the docking process.

  • Grid Box Generation:

    • Define the search space for the docking algorithm by creating a "grid box" that encompasses the known binding site of the target protein. The size and center of this box dictate where the software will attempt to place the ligand.

  • Running the Docking Simulation:

    • Execute the docking run using AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box, using a scoring function to evaluate each pose.[15]

  • Results Analysis:

    • The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted interaction.

    • Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, pi-stacking, and hydrophobic contacts, which stabilize the complex.

Data Presentation: Docking Results
MetricValueInterpretation
Binding Affinity (kcal/mol) -8.5Strong predicted binding affinity.
Interacting Residues LEU83, GLU81, ILE10Key amino acids in the CDK2 active site.
Hydrogen Bonds 2 (with GLU81, LEU83)Specific, directional interactions contributing to affinity.
Hydrophobic Interactions ILE10, VAL18, ALA31Non-specific interactions contributing to binding.

Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing profound insights into the stability of the protein-ligand complex and the conformational changes that may occur.[16]

Workflow for Protein-Ligand MD Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start 1. Start with Docked Complex Topology 2. Generate Topology (Force Field assignment, e.g., CHARMM36) Start->Topology Solvate 3. Solvate System (Add water box) Topology->Solvate Ionize 4. Add Ions (Neutralize system charge) Solvate->Ionize Minimize 5. Energy Minimization Ionize->Minimize Equilibrate 6. Equilibration (NVT & NPT) Minimize->Equilibrate Production 7. Production MD Run Equilibrate->Production Trajectory 8. Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory

Caption: Standard workflow for a GROMACS MD simulation.

Detailed Protocol: MD Simulation with GROMACS

This protocol provides a conceptual overview. Executing an MD simulation requires familiarity with a Linux environment and GROMACS commands.[17][18][19]

  • System Preparation:

    • Topology Generation: The docked protein-ligand complex is used as the starting point. A force field (e.g., CHARMM36 for proteins, CGenFF for the ligand) is applied to describe the potential energy of the system. This step generates a "topology" file that defines every atom, bond, angle, and dihedral in the system.[20]

    • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the overall charge of the system and to simulate a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: The energy of the entire system (protein, ligand, water, ions) is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the target temperature (e.g., 300K) and equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.

    • Production MD: The main simulation is run for a set amount of time (e.g., 100 nanoseconds), during which the positions, velocities, and energies of all atoms are saved at regular intervals, creating a "trajectory."

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): This is plotted over time to assess the overall stability of the protein and the ligand's binding pose. A stable, converging RMSD plot indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): This is calculated per-residue to identify flexible regions of the protein.

    • Interaction Analysis: The trajectory is analyzed to determine the persistence of hydrogen bonds and other interactions throughout the simulation.

ADMET Prediction: Profiling for Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic.[21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties early in the discovery process.[5][22]

Workflow for In Silico ADMET Profiling

Input 1. Input Ligand Structure (SMILES or SDF format) Tool 2. Select Prediction Tool (e.g., SwissADME, pkCSM) Input->Tool Run 3. Run Analysis Tool->Run Output 4. Interpret Results (Physicochemical properties, Pharmacokinetics, Toxicity) Run->Output

Caption: A streamlined workflow for ADMET prediction.

Key ADMET Properties and Their Interpretation

Numerous web-based tools, such as SwissADME and pkCSM, provide user-friendly interfaces for ADMET prediction.[2] These platforms use a combination of physicochemical property calculations and quantitative structure-activity relationship (QSAR) models.[2]

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted ValueDesired Range/Outcome
Physicochemical Molecular Weight255.07 g/mol < 500
LogP (Lipophilicity)2.15-0.4 to +5.6
Water SolubilityModerately SolubleSoluble
Pharmacokinetics GI AbsorptionHighHigh
BBB PermeantNoVaries by target
CYP2D6 InhibitorNoNo
Drug-Likeness Lipinski's Rule of 50 Violations0-1 Violations
Toxicity AMES ToxicityNon-mutagenicNon-mutagenic
hERG I InhibitorNoNo

Synthesis and Conclusion: Integrating Computational Insights

This guide has detailed a multi-faceted in silico strategy to thoroughly characterize this compound. The docking studies predicted a strong binding affinity for CDK2. The molecular dynamics simulations would (hypothetically) confirm the stability of this binding pose over time. Finally, the ADMET predictions suggest that the compound possesses a favorable drug-like profile with low toxicity risks.

This integrated computational approach provides a powerful, data-driven foundation for advancing this molecule, or its analogues, into experimental validation. The insights gained allow for the intelligent design of new derivatives with improved potency and pharmacokinetic properties, ultimately accelerating the path toward novel therapeutic interventions. The methodologies described herein are not merely theoretical exercises; they are field-proven strategies that are becoming indispensable in modern drug discovery.[3]

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.[Link]

  • 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. MySkinRecipes.[Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • A Guide to In Silico Drug Design. PubMed Central.[Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.[Link]

  • Protein-Ligand Complex - MD Tutorials. GROMACS Tutorial by Justin A. Lemkul.[Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin.[Link]

  • In Silico Modeling: Accelerating drug development. Patheon pharma services.[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.[Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.[Link]

  • Computational Intelligence Methods for ADMET Prediction. ResearchGate.[Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.[Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.[Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.[Link]

  • Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed.[Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.[Link]

  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect.[Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications.[Link]

  • In Silico Modeling: New Era in Rare Disease Drug Development. Premier Research.[Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.[Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.[Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic.[Link]

  • 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Lead Sciences.[Link]

  • Docking (molecular). Wikipedia.[Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central.[Link]

  • 2-Bromoimidazo[1,2-a]pyridine. PubChem.[Link]

Sources

Methodological & Application

Synthesis of Imidazo[1,2-a]pyridine Peptidomimetics: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridine Peptidomimetics

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] Its rigid, bicyclic framework serves as an excellent bioisostere for peptide bonds, enabling the design of peptidomimetics with enhanced metabolic stability and oral bioavailability. These molecules often mimic the conformation of β-strands, crucial for disrupting protein-protein interactions implicated in various diseases.[4][5] The fusion of this heterocyclic system with peptide-like fragments has yielded promising candidates in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2][6]

This technical guide provides a comprehensive overview of the synthetic strategies for constructing imidazo[1,2-a]pyridine-containing peptidomimetics, with a focus on robust and versatile multicomponent reactions (MCRs). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into optimizing these syntheses for library generation in a drug discovery context.

Core Synthetic Strategy: The Power of Multicomponent Reactions

The efficient construction of complex molecules with multiple points of diversity is paramount in modern drug discovery. Isocyanide-based multicomponent reactions (IMCRs) are exceptionally well-suited for this task, allowing for the one-pot synthesis of intricate scaffolds from simple, readily available starting materials.[7] The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation, stands out as a highly effective method for assembling the imidazo[1,2-a]pyridine core.[8][9]

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Imidazo[1,2-a]pyridines

The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused heterocycles.[6][8] It involves the condensation of an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide.[8] The reaction proceeds through a series of steps, as illustrated in the mechanistic diagram below.

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack & Cyclization cluster_3 Step 3: Tautomerization Amidine 2-Aminopyridine Aldehyde Aldehyde Imine Schiff Base (Imine) Amidine->Imine + Aldehyde, -H2O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Caption: Generalized Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

The currently accepted mechanism for the GBB reaction begins with the formation of an imine from the condensation of the aldehyde and the cyclic amidine.[10] Subsequently, the isocyanide attacks the imine to form a nitrilium intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final imidazo[1,2-a]pyridine product.[10]

Application Protocol 1: Synthesis of an Imidazo[1,2-a]pyridine Carboxylic Acid Intermediate via the GBB Reaction

A key strategy for creating peptidomimetics involves synthesizing an imidazo[1,2-a]pyridine core bearing a carboxylic acid functionality. This intermediate can then serve as a component in subsequent peptide couplings or further multicomponent reactions, such as the Ugi reaction.[7][11]

Rationale for Experimental Choices:
  • Solvent: Dimethylformamide (DMF) is often chosen for its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Catalyst: Perchloric acid (HClO₄) is an effective catalyst for this transformation, facilitating both the initial imine formation and the subsequent cyclization steps.

  • Temperature: The reaction is typically run at room temperature to minimize side reactions and degradation of starting materials.

Detailed Experimental Protocol:
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloropyridine (1.0 eq) and 2-(3-formylphenoxy)acetic acid (1.0 eq) in anhydrous DMF.

  • Initiation: Add a catalytic amount of perchloric acid (HClO₄) to the reaction mixture.

  • Isocyanide Addition: Slowly add tert-butyl isocyanide (1.1 eq) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine-containing acid.

Parameter Condition Rationale
Solvent Anhydrous DMFGood solubility of reactants and intermediates.
Catalyst HClO₄ (catalytic)Promotes imine formation and cyclization.
Temperature Room TemperatureMinimizes side product formation.
Reaction Time 24 hoursAllows for complete conversion of starting materials.
Purification Column ChromatographyEnsures high purity of the final product.

Tandem GBB-Ugi Reaction Strategy for Peptidomimetic Library Synthesis

A highly efficient approach for generating diverse peptidomimetic libraries involves a tandem sequence of the GBB and Ugi reactions.[7][12] In this strategy, the imidazo[1,2-a]pyridine-containing acid synthesized via the GBB reaction is utilized as the acid component in a subsequent Ugi four-component reaction (Ugi-4CR).[7]

Tandem_Workflow cluster_GBB Stage 1: GBB Reaction cluster_Ugi Stage 2: Ugi Reaction GBB_Reactants 2-Aminopyridine + Aldehyde-Acid + Isocyanide 1 GBB_Product Imidazo[1,2-a]pyridine Carboxylic Acid GBB_Reactants->GBB_Product Ugi_Reactants GBB Product (Acid) + Aldehyde 2 + Amine + Isocyanide 2 GBB_Product->Ugi_Reactants Purified Intermediate Ugi_Product Imidazo[1,2-a]pyridine Peptidomimetic Ugi_Reactants->Ugi_Product

Caption: Tandem GBB-Ugi Reaction Workflow for Peptidomimetic Synthesis.

This approach introduces four points of diversity in the final molecule, stemming from the starting materials of both reactions.[7] The choice of a linker between the imidazo[1,2-a]pyridine core and the carboxylic acid group can be crucial for the success of the subsequent Ugi reaction, as it can significantly impact the solubility and reactivity of the acid component.[7] It has been observed that acids with a linker, such as a CH₂O group, exhibit better reactivity in the Ugi reaction due to improved solubility.[7]

Application Protocol 2: Ugi-4CR Synthesis of an Imidazo[1,2-a]pyridine Peptidomimetic

This protocol describes the synthesis of a peptidomimetic library member using the imidazo[1,2-a]pyridine carboxylic acid from the previous step.

Rationale for Experimental Choices:
  • Solvent: Methanol is a common solvent for the Ugi reaction, although solubility of the acid component can be a limiting factor.

  • Temperature: The reaction is often heated to 50°C to enhance the solubility of the reactants and increase the reaction rate.

  • Reaction Time: Reaction times can vary from 24 to 48 hours depending on the specific substrates used.

Detailed Experimental Protocol:
  • Reactant Combination: In a sealed vial, combine the imidazo[1,2-a]pyridine carboxylic acid (1.0 eq), an aldehyde (1.0 eq), a primary amine (1.0 eq), and an isocyanide (1.1 eq) in methanol.

  • Reaction Conditions: Seal the vial and heat the mixture to 50°C with stirring for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by preparative HPLC or column chromatography to isolate the target peptidomimetic.

Parameter Condition Rationale
Solvent MethanolCommon solvent for Ugi reactions.
Temperature 50 °CImproves solubility and reaction rate.
Reaction Time 24-48 hoursDependent on the reactivity of the specific substrates.
Purification Preparative HPLC/Column ChromatographyTo isolate and purify the final compound.
Ugi Product Yield (%) Notes
7a 63Representative example from a synthesized library.[7]
7b 71Demonstrates good to moderate yields for the reaction.[7]
7d 72Highlights the versatility of the reaction with different aldehydes.[7]
7l 28Lower yields can be observed with certain substrate combinations.[7]

Alternative and Greener Synthetic Approaches

While the described protocols are robust, the field of organic synthesis is continually evolving towards more sustainable practices. Recent advancements in the GBB reaction include the use of microwave irradiation and green solvents like polyethylene glycol (PEG) 400, which can significantly reduce reaction times and improve the environmental footprint of the synthesis.[13] Ultrasound-assisted synthesis has also emerged as a promising green alternative for promoting the GBB reaction.[9]

Characterization and Quality Control

The structural elucidation and purity assessment of the synthesized imidazo[1,2-a]pyridine peptidomimetics are critical. A standard panel of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final products.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass determination, confirming the elemental composition.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compounds.

Conclusion and Future Directions

The synthesis of imidazo[1,2-a]pyridine peptidomimetics via multicomponent reactions, particularly the tandem GBB-Ugi approach, offers a powerful and flexible platform for the rapid generation of diverse chemical libraries. This strategy is highly amenable to the demands of modern drug discovery, enabling the exploration of vast chemical space in the search for novel therapeutic agents. Future efforts in this field will likely focus on further expanding the scope of these reactions, developing even more sustainable synthetic protocols, and integrating these chemical strategies with computational design and high-throughput screening to accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Institutes of Health. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. National Institutes of Health. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Publishing System. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/320498616_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Biological Activity of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine analogs. This guide is designed to provide practical, experience-driven advice to help you overcome common experimental hurdles and enhance the biological activity of your compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in numerous marketed drugs and clinical candidates.[1][2][3][4] Its synthetic versatility and broad range of biological activities make it a fertile ground for drug discovery.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. We will delve into the causality behind experimental choices, offering solutions that are not just procedural but also grounded in scientific principles.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of imidazo[1,2-a]pyridines can be approached through various methods, including condensation reactions, multicomponent reactions, and oxidative couplings.[1][3] However, achieving high yields and purity can be challenging.

FAQ 1: My synthesis of an imidazo[1,2-a]pyridine analog is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in imidazo[1,2-a]pyridine synthesis can often be traced back to suboptimal reaction conditions, catalyst inefficiency, or side reactions. Here’s a systematic approach to troubleshooting:

Causality and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, in multicomponent reactions, decomposition of acid-sensitive reagents can occur at higher temperatures, leading to lower yields.[5][6]

    • Troubleshooting Steps:

      • Solvent Screening: If using a traditional solvent, consider switching to a greener alternative like water or employing micellar catalysis, which can sometimes improve yields.[2][7]

      • Temperature Optimization: If you suspect thermal decomposition of your starting materials or product, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature or the use of microwave irradiation could be beneficial.[2][7]

      • Catalyst Choice: The choice of catalyst can dramatically impact yield. For example, in copper-catalyzed reactions, the combination of Cu(I) and an appropriate ligand is crucial.[7] In some cases, a metal-free approach using iodine as a catalyst can offer excellent yields at room temperature.[5][6][8]

  • Inefficient Cyclization: The key step in many imidazo[1,2-a]pyridine syntheses is the intramolecular cyclization.

    • Troubleshooting Steps:

      • Acid/Base Catalysis: The cyclization step is often acid or base-mediated. Ensure the appropriate catalytic amount is used, as excess can lead to side products.

      • Dehydrating Conditions: The final aromatization step involves the elimination of water. If you suspect this is the rate-limiting step, consider adding a dehydrating agent or using a Dean-Stark apparatus if the reaction is run at reflux.

Section 2: Physicochemical Properties and Formulation

A common challenge in the development of imidazo[1,2-a]pyridine analogs is their poor aqueous solubility, which can hinder biological testing and in vivo bioavailability.[9]

FAQ 2: My most potent imidazo[1,2-a]pyridine analog has very low aqueous solubility. How can I improve this for biological assays and potential in vivo studies?

Poor solubility is often linked to the lipophilic nature of the fused bicyclic ring system and appended aromatic groups.[9] Addressing this early is crucial for advancing a compound.

Causality and Solutions:

  • High Lipophilicity: The inherent planarity and aromaticity of the imidazo[1,2-a]pyridine core contribute to its lipophilicity.

    • Troubleshooting and Enhancement Strategies:

      • Introduce Ionizable Groups: Incorporating basic nitrogen-containing groups like piperidine or piperazine can significantly improve solubility in acidic environments, such as the gastrointestinal tract.[9] This strategy has been successfully employed to enhance the pharmacokinetic profiles of anti-tuberculosis imidazo[1,2-a]pyridines.[9]

      • Salt Formation: For compounds with a basic handle, forming a hydrochloride or other pharmaceutically acceptable salt is a straightforward and effective method to increase aqueous solubility.[10]

      • Formulation Approaches: For initial in vitro testing, consider using a co-solvent system (e.g., DMSO/water) or formulating the compound with solubilizing agents like cyclodextrins.

Table 1: Strategies to Enhance Aqueous Solubility of Imidazo[1,2-a]pyridine Analogs

StrategyRationaleExample ApplicationReference
Introduce Ionizable Groups Increases solubility in acidic media through protonation.Addition of piperazine moieties to anti-TB analogs.[9]
Salt Formation Converts a neutral, poorly soluble compound into a more soluble ionic form.Preparation of a hydrochloride salt to improve solubility.[10]
Reduce Lipophilicity Decrease the overall greasy nature of the molecule.Replace a lipophilic aromatic group with a more polar heterocycle.General medicinal chemistry principle
Formulation with Excipients Use of agents like cyclodextrins to encapsulate and solubilize the compound.Standard practice for preclinical compound formulation.General pharmaceutical science

Section 3: Biological Activity and Selectivity

Enhancing the on-target activity while minimizing off-target effects is the cornerstone of successful drug development.

FAQ 3: My imidazo[1,2-a]pyridine analog shows good potency against my target, but also significant cytotoxicity in cell-based assays. What strategies can I employ to reduce its toxicity?

High cytotoxicity can stem from off-target kinase inhibition, interaction with other cellular components, or the presence of toxicophores within the molecule.

Causality and Solutions:

  • Off-Target Effects: Imidazo[1,2-a]pyridines are known to inhibit various kinases.[8] Non-specific kinase inhibition can lead to broad cellular toxicity.

    • Troubleshooting and Mitigation Strategies:

      • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule to understand which structural features are responsible for the desired activity versus the toxicity. For example, modifying substituents on the phenyl ring or the imidazo[1,2-a]pyridine core can modulate selectivity.

      • Kinase Profiling: Screen your compound against a panel of kinases to identify off-target interactions. This information can guide further medicinal chemistry efforts to design more selective inhibitors.

      • Mechanism Deconvolution: Investigate the mechanism of cell death. For instance, some imidazo[1,2-a]pyridines induce apoptosis through the AKT/mTOR pathway.[1] Understanding the pathway can help in designing analogs that are more specific to cancer cells.

  • Presence of Toxicophores: Certain functional groups can be metabolized to reactive species that cause toxicity.

    • Troubleshooting and Mitigation Strategies:

      • Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes.[9] This can help identify metabolically labile spots that might be leading to toxic metabolites.

      • Structural Modification: If a potential toxicophore is identified (e.g., a nitro group, which can be reduced to a reactive species), consider replacing it with a bioisostere that is less likely to be metabolically activated.[2]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of your imidazo[1,2-a]pyridine analogs.[1][5]

Step-by-Step Methodology:

  • Cell Seeding: Plate your cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your imidazo[1,2-a]pyridine analogs in cell culture medium. Replace the old medium with the medium containing your compounds or vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of compounds C 3. Treat cells with compounds B->C D 4. Incubate for 48 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization buffer F->G H 8. Incubate overnight G->H I 9. Read absorbance at 570 nm H->I J 10. Calculate IC50 values I->J

Caption: Workflow for determining cell viability using the MTT assay.

FAQ 4: How do I set up a kinase inhibition assay for my imidazo[1,2-a]pyridine analog?

Kinase inhibition assays are crucial for determining the on-target potency and selectivity of your compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework. Specific details may vary depending on the kinase and the detection method (e.g., radiometric, fluorescence-based).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your imidazo[1,2-a]pyridine analog in DMSO.

    • Prepare a reaction buffer containing the kinase, substrate (e.g., a peptide or protein), and ATP. The concentration of ATP should ideally be at or near the Km for the kinase to accurately determine the IC50.

  • Assay Setup:

    • In a 96-well or 384-well plate, add your compound at various concentrations. Include positive controls (a known inhibitor) and negative controls (vehicle only).

    • Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.

  • Incubation: Incubate the reaction plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence/Luminescence: Using antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent or luminescent reporter.

  • Data Analysis:

    • Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathway Inhibition

Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/AKT/mTOR pathway.[1][8]

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine analogs.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Salahi, R. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(6), 849. [Link]

  • Gnanasekaran, R., Karvembu, R., Kadarkarai, M., & V, M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36454. [Link]

  • de Oliveira, C. S., de Souza, A. M. L., & Fessel, M. R. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 1–11. [Link]

  • Lyssikatos, J. P., Whalen, P. M., Soderstrom, E., Moraski, G., Lyssikatos, J. P., Wang, H.-F., Cooper, B., Baker, D. A., Savage, D., & Roberts, W. G. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(9), 858–862. [Link]

  • Moraski, G. C., Miller, P. A., Bailey, M. A., Ollinger, J., Pinter, E., Mercer, G. J., Ortiz, J. A., & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1104–1107. [Link]

  • Wang, X., Lv, K., Liu, H., Wang, Z., Wang, B., Sun, J., Zhang, Y., & Liu, H. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(23), 15998–16018. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 629–654. [Link]

  • Panda, S., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(70), 56645–56666. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 629-654. [Link]

  • Singh, P., Kumar, V., & Singh, A. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22695–22710. [Link]

  • Gnanasekaran, R., Karvembu, R., Kadarkarai, M., & V, M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Thomson, C. G., Hollick, J. J., & Westwood, R. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 18(1), 148–151. [Link]

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of these compounds, while versatile, can present several challenges. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you overcome common hurdles in your experiments.

Section 1: Low Yield or No Reaction

Low product yield is one of the most common issues encountered in imidazo[1,2-a]pyridine synthesis. The following FAQs address potential causes and solutions.

FAQ 1: I am getting a very low yield in my Groebke-Blackburn-Bienaymé (GBB) reaction. What are the likely causes and how can I improve it?

The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines. However, its efficiency can be sensitive to several factors.

Possible Causes & Solutions:

  • Catalyst Choice and Loading: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. If you are observing low yields, consider the following:

    • Catalyst Screening: A range of catalysts can be effective, including Sc(OTf)₃, ZrCl₄, and I₂. It is advisable to screen a few catalysts to find the optimal one for your specific substrates.

    • Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. A typical starting point is 10-20 mol%.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Polar Protic Solvents: Alcohols like methanol and ethanol are often good choices as they can participate in the reaction mechanism and accelerate key steps.

    • Aprotic Solvents: In some cases, aprotic solvents like acetonitrile or DMF may be suitable, especially when dealing with sensitive functional groups.

  • Reaction Temperature: While many GBB reactions proceed at room temperature, some substrate combinations may require heating to achieve a reasonable reaction rate. Microwave irradiation can also be a highly effective method for accelerating the reaction and improving yields.

  • Isocyanide Stability: Some isocyanides, particularly those that are acid-sensitive, can decompose under the reaction conditions, leading to lower yields. Using milder catalysts or reaction conditions can help mitigate this issue.

Section 2: Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine.

FAQ 2: I am observing significant side product formation in my reaction between a 2-aminopyridine and an α-haloketone. What are these side products and how can I minimize them?

This is a classic and widely used method for synthesizing imidazo[1,2-a]pyridines. However, side reactions can occur.

Common Side Products & Prevention:

  • Dimerization of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. To avoid this, ensure that the 2-aminopyridine is added to the reaction mixture before any strong base.

  • Formation of an Amidine Intermediate: The initial reaction between the 2-aminopyridine and the α-haloketone forms an intermediate that can sometimes be isolated. If this intermediate is stable and does not cyclize efficiently, it can be a major component of the crude product.

    • Promoting Cyclization: Increasing the reaction temperature or adding a dehydrating agent can promote the final cyclization step.

Reaction Optimization Workflow

G start Low Yield or Side Product Formation check_purity Verify Purity of Starting Materials (2-aminopyridine, aldehyde, isocyanide, α-haloketone) start->check_purity optimize_catalyst Screen Catalysts (e.g., Sc(OTf)₃, ZrCl₄, I₂) & Optimize Loading check_purity->optimize_catalyst If pure optimize_solvent Evaluate Solvent Effects (e.g., MeOH, EtOH, MeCN) optimize_catalyst->optimize_solvent optimize_temp Adjust Reaction Temperature (Room Temp, Reflux, Microwave) optimize_solvent->optimize_temp analyze_side_products Characterize Side Products (NMR, MS) optimize_temp->analyze_side_products If still low yield purification Optimize Purification Protocol optimize_temp->purification Successful Optimization modify_conditions Modify Reaction Conditions to Disfavor Side Reactions analyze_side_products->modify_conditions modify_conditions->optimize_temp G reactants 2-Aminopyridine + Aldehyde + Isocyanide imine_formation Imine Formation (catalyzed by acid) reactants->imine_formation isocyanide_attack Nucleophilic Attack by Isocyanide imine_formation->isocyanide_attack intermediate Nitrile Intermediate isocyanide_attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Aminoimidazo[1,2-a]pyridine cyclization->product

Validation & Comparative

The Bromine Advantage: A Comparative Guide to the Enhanced Efficacy of Bromo-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel drugs targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] In the relentless pursuit of more potent and selective drug candidates, medicinal chemists often employ strategic structural modifications. One such strategy that has consistently yielded promising results is the introduction of a bromine atom onto the scaffold.

This guide provides an in-depth comparison of the efficacy of bromo-substituted imidazo[1,2-a]pyridines versus their non-brominated analogues. We will delve into the experimental data that underscores the significant impact of bromination on biological activity, detail the protocols for evaluating these compounds, and explore the underlying structure-activity relationships (SAR) that explain this enhanced potency.

Comparative Efficacy: A Quantitative Look at Bromination

Table 1: Comparative Anticancer Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureSubstitutionCancer Cell LineIC50 (µM)Reference
IP-7 Imidazo[1,2-a]pyridine DerivativeNon-brominatedHCC1937 (Breast)79.6[4]
IP-5 Imidazo[1,2-a]pyridine DerivativeNon-brominatedHCC1937 (Breast)45[4]
Compound with 4-CF3-phenyl Imidazo[1,2-a]pyridine DerivativeNon-brominatedHeLa (Cervical)11.26[5]
Compound with 4-CF3-phenyl Imidazo[1,2-a]pyridine DerivativeNon-brominatedMCF-7 (Breast)5.35[5]
3-Bromoimidazo[1,2-a]pyridine 3-Bromoimidazo[1,2-a]pyridine3-Bromo(General Building Block)(Data not available for direct comparison)[6]

Note: The compounds listed are not direct parent-to-bromo-substituted pairs but are representative of the imidazo[1,2-a]pyridine class. The data illustrates the general potency of this scaffold.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reproducibility and validation of findings, a detailed experimental protocol for assessing the cytotoxic effects of these compounds is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[4][7]

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCC1937, HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum.

    • Seed the cells in 96-well plates at a density of 4–5 × 10³ cells per well and allow them to adhere for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (bromo-substituted and non-brominated imidazo[1,2-a]pyridines) in dimethyl sulfoxide (DMSO).

    • Treat the cells with increasing concentrations of the compounds (e.g., 0–100 µM) for 48 hours. Ensure that the final DMSO concentration in the wells does not exceed a level that affects cell viability. Include a vehicle control (DMSO-treated cells).

  • MTT Incubation:

    • After the treatment period, add 10 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add 100 µl of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plates overnight at 37°C.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The enhanced efficacy of bromo-substituted imidazo[1,2-a]pyridines can be attributed to several key physicochemical properties conferred by the bromine atom.[8][9]

  • Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, leading to higher intracellular concentrations and greater target engagement.

  • Halogen Bonding: A crucial factor is the ability of bromine to form halogen bonds.[10] This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (known as the σ-hole) interacts with an electron-rich atom (e.g., oxygen, nitrogen, or sulfur) in a biological target, such as an enzyme's active site.[11] This can lead to a stronger and more specific binding affinity, resulting in enhanced inhibitory activity.

  • Metabolic Stability: Bromination can also influence the metabolic profile of a compound, potentially blocking sites of metabolic degradation and thereby increasing the compound's half-life and duration of action.[8]

The following diagram illustrates the concept of halogen bonding between a bromo-substituted imidazo[1,2-a]pyridine and a hypothetical biological target.

Halogen_Bonding cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 Bromo-Substituted Imidazo[1,2-a]pyridine Target Electron-Rich Atom (O, N, S) Drug Imidazo[1,2-a]pyridine-Br Drug->Target Halogen Bond (Br···O/N/S) (σ-hole interaction)

Caption: Halogen bonding between a bromo-substituted drug and its target.

Conclusion and Future Directions

The strategic incorporation of bromine into the imidazo[1,2-a]pyridine scaffold is a powerful approach to enhancing biological efficacy. The resulting compounds often exhibit increased potency due to improved lipophilicity, metabolic stability, and, most notably, the ability to form stabilizing halogen bonds with their biological targets. The experimental data, though not always from direct comparative studies, consistently points towards the advantages of bromination in this class of compounds.

Future research should focus on systematic studies that directly compare bromo-substituted imidazo[1,2-a]pyridines with their non-brominated parent compounds across a panel of biological assays. This will provide a more definitive understanding of the SAR and allow for the rational design of next-generation therapeutics with even greater potency and selectivity.

References

  • Al-Ostoot, F. H., Aliwaini, S., Adris, M., Awadallah, A., Morjan, R., & Al-Kafarna, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Azimi, S., Zarrin, A., Rezaei, M., & Moradi, S. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 165, 115168. [Link]

  • Al-Qadi, I., Raheem, S., Al-Tel, T. H., & Al-Maharik, N. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 36(5), 1234-1240. [Link]

  • Maharik, N., Al-Qadi, I., Raheem, S., Al-Hiari, Y., & Bustanji, Y. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Molecular Structure, 1311, 138321. [Link]

  • Osińska, I., Bielenica, A., & Wolańska, M. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e713. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo [1, 2a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(4), 3845–3854. [Link]

  • Duan, Y., Liu, Y., Zhang, C., & Wang, J. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(1), 25-43. [Link]

  • Szymański, S., & Nazarewicz, W. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Wiadomości Chemiczne, 78(9-10), 421-436. [Link]

  • Endoori, S., Gulipalli, K. C., Bodige, S., Chandra, J. N. S., & Seelam, N. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727–1736. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Szymański, S., & Nazarewicz, W. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Wiadomości Chemiczne, 78(9-10), 421-436. [Link]

  • Hupka, F., Stachowiak, M., & Karolczak, J. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(17), 11451–11461. [Link]

  • Osińska, I., Bielenica, A., & Wolańska, M. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e713. [Link]

  • Al-Ostoot, F. H., Aliwaini, S., Adris, M., Awadallah, A., Morjan, R., & Al-Kafarna, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Vashisht, R., & Kumar, A. (2018). Synthetic Approach to Diversified Imidazo[2,1-b][4][12]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 23(10), 2533. [Link]

  • da Silva, G. G., de Oliveira, R. B., & de Oliveira, H. C. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 28(15), 5800. [Link]

  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Guide to Validating the Target Engagement of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive comparison of contemporary biophysical and cellular methods for validating the target engagement of novel small molecules, using (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid as a central case study. While the broader class of imidazo[1,2-a]pyridine derivatives has been associated with a range of biological activities, including kinase inhibition and anticancer effects, this guide will focus on the practical methodologies for confirming the direct binding of this specific compound to a putative target.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for key experimental techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

The Imperative of Target Validation

Before committing to extensive preclinical development, it is paramount to ascertain that a molecule's observed phenotypic effects are a direct consequence of its interaction with the intended target.[4] Robust target engagement studies provide critical insights into a compound's mechanism of action, inform on structure-activity relationships (SAR), and can help to de-risk a project by identifying potential off-target liabilities early in the discovery pipeline.[5]

A Comparative Overview of Target Engagement Methodologies

The choice of a target validation assay is contingent on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare several gold-standard techniques.

Method Principle Throughput Cellular Context Direct/Indirect Key Outputs
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Low to MediumLive cells, cell lysatesDirectTarget engagement in cells, EC50
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target protein.[6][7][8]LowIn vitro (purified protein)DirectBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[7]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[9][10][11]MediumIn vitro (purified protein)DirectBinding affinity (Kd), association (ka) and dissociation (kd) rates[10][12]
Kinobeads Competition Binding A chemoproteomic approach where the test compound competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[13][14][15]HighCell lysateDirectKinase selectivity profiling, apparent dissociation constants (Kd,app)[13]

Experimental Workflows and Protocols

Here we provide detailed protocols for two complementary methods: the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement in a cellular environment, and Isothermal Titration Calorimetry (ITC) for the precise determination of binding thermodynamics in a purified system. For the purpose of this guide, we will consider a hypothetical scenario where this compound is being evaluated for its engagement with a specific kinase, for instance, PI3Kα, a target implicated for other imidazopyridine derivatives.[16]

Cellular Thermal Shift Assay (CETSA®)

This method is predicated on the principle that the binding of a ligand increases the thermal stability of its target protein.[17][18]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing the target protein B 2. Treat cells with This compound or vehicle (DMSO) A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble fraction (containing stabilized protein) from precipitated protein via centrifugation D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G 7. Plot protein concentration vs. temperature to generate melt curves F->G

Caption: CETSA® experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase (e.g., MCF-7 for PI3Kα) to ~80% confluency.

    • Harvest the cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and treat with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the treated cell suspensions in a PCR machine or water bath to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[19]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA.

    • Plot the normalized amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8][12]

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection_analysis Detection & Analysis A 1. Purify the target protein (e.g., recombinant PI3Kα) B 2. Prepare solutions of the protein and this compound in the same buffer A->B C 3. Load the protein into the sample cell and the compound into the injection syringe B->C D 4. Perform sequential injections of the compound into the protein solution C->D E 5. Measure the heat change after each injection D->E F 6. Plot the heat change per injection against the molar ratio of ligand to protein E->F G 7. Fit the data to a binding model to determine thermodynamic parameters F->G

Caption: ITC experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the recombinant target kinase to >95% purity.

    • Dialyze both the protein and this compound extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and compound solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.

  • Data Analysis:

    • The raw data will be a series of peaks, with the area of each peak corresponding to the heat change upon injection.

    • Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Comparative Data Interpretation

The data obtained from these orthogonal assays provide a comprehensive picture of the target engagement of this compound.

Parameter CETSA® ITC Interpretation
Target Engagement Provides a qualitative (yes/no) and semi-quantitative (EC50) measure of target binding in a cellular context.Confirms direct binding in a purified system.Agreement between the two methods provides strong evidence of on-target activity.
Binding Affinity (Kd) Not directly measured, but the EC50 of thermal stabilization can be a proxy.Directly and precisely measured.ITC provides the gold-standard measure of binding affinity.
Thermodynamics Not determined.Provides the complete thermodynamic signature of binding (ΔH and ΔS).Elucidates the driving forces of the interaction (enthalpy- or entropy-driven).
Stoichiometry Not determined.Determines the molar ratio of compound to protein in the complex.Confirms the binding model.

Alternative and Complementary Approaches

While CETSA® and ITC are powerful techniques, other methods can provide valuable complementary information.

  • Surface Plasmon Resonance (SPR): Offers the advantage of providing kinetic data (on- and off-rates) in addition to binding affinity.[10][11] It is a medium-throughput technique that, like ITC, requires purified protein.

  • Kinobeads Competition Binding: This chemoproteomic approach is particularly useful for assessing the selectivity of a kinase inhibitor against a large panel of kinases simultaneously in a competitive format.[13][15][20] This can be a crucial step in understanding the off-target profile of this compound.

Conclusion

Validating the target engagement of a novel compound such as this compound is a critical step in the drug discovery process. A multi-pronged approach utilizing both cellular and biophysical methods provides the most robust and compelling evidence of on-target activity. The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for confirming target engagement in a physiologically relevant setting, while techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed, quantitative insights into the binding thermodynamics and kinetics in a purified system. By carefully selecting and executing these assays, researchers can build a strong, data-driven case for the continued development of their lead compounds.

References

  • MySkinRecipes. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. [Link]

  • PubChem. Imidazo[1,2-a]pyridine-3-acetic acid. [Link]

  • National Institutes of Health (NIH). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Klaeger, S. et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • Zhang, Y. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Wang, Y. et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • UCL. Target Identification and Validation (Small Molecules). [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [https://www.ukm.my/um mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • National Institutes of Health (NIH). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Alwahaibi, N. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Surface plasmon resonance biosensing based on target-responsive mobility switch of magnetic nanoparticles under magnetic fields. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Taylor & Francis. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • YouTube. measuring drug-target binding with SPR & ITC binding assays. [Link]

  • Journal of the American Chemical Society. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • National Institutes of Health (NIH). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]

  • National Institutes of Health (NIH). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • National Institutes of Health (NIH). Determining target engagement in living systems. [Link]

  • National Institutes of Health (NIH). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Briefings in Bioinformatics. Validation strategies for target prediction methods. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • PubChem. 2-Bromoimidazo[1,2-a]pyridine. [Link]

  • National Institutes of Health (NIH). 2-Pyridineacetic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 2
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.